2-Hydroxy-1-phenylheptan-1-one
Description
2-Hydroxy-1-phenylheptan-1-one is a ketone derivative featuring a hydroxyl group at the second carbon and a phenyl group at the first carbon of a seven-carbon chain (heptane backbone). This structural arrangement positions the hydroxyl group in close proximity to the ketone functionality, which may influence intramolecular interactions, such as hydrogen bonding, and alter physicochemical properties like solubility and reactivity.
Properties
CAS No. |
100568-28-3 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-hydroxy-1-phenylheptan-1-one |
InChI |
InChI=1S/C13H18O2/c1-2-3-5-10-12(14)13(15)11-8-6-4-7-9-11/h4,6-9,12,14H,2-3,5,10H2,1H3 |
InChI Key |
BRTHMFXKGHIZAM-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(=O)C1=CC=CC=C1)O |
Canonical SMILES |
CCCCCC(C(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations:
In contrast, 7-Hydroxy-1-phenylheptan-1-one (2h) lacks such interactions due to the distal hydroxyl group . Terminal hydroxyls (e.g., in 2a and 2h) may enhance solubility in polar solvents compared to internal hydroxyls.
Substituent Effects :
- The compound 5-Methoxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one ( ) demonstrates how additional functional groups (methoxy, hydroxyphenyl) can introduce steric hindrance and electronic effects, altering reactivity and biological activity.
Hypothetical Physicochemical Properties
Based on analogs:
- Solubility : The target compound’s internal hydroxyl group may reduce water solubility compared to terminal-hydroxyl analogs (e.g., 2h).
- Stability : Intramolecular hydrogen bonding could enhance thermal stability but reduce susceptibility to enzymatic degradation.
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